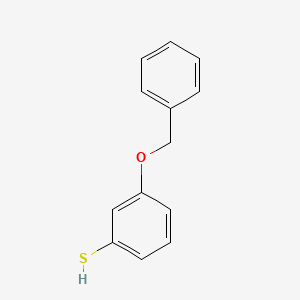3-(Benzyloxy)benzenethiol
CAS No.: 431878-96-5
Cat. No.: VC2294872
Molecular Formula: C13H12OS
Molecular Weight: 216.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 431878-96-5 |
|---|---|
| Molecular Formula | C13H12OS |
| Molecular Weight | 216.3 g/mol |
| IUPAC Name | 3-phenylmethoxybenzenethiol |
| Standard InChI | InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
| Standard InChI Key | ZXDKMWKLTPCOOG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)S |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)S |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-(Benzyloxy)benzenethiol consists of a primary benzene ring with a thiol group at position 1 and a benzyloxy group at position 3. The benzyloxy group itself contains another benzene ring connected via a methylene bridge to an oxygen atom that links to the primary benzene ring.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are important for its handling and application in synthesis processes.
Table 1: Key Physical and Chemical Properties of 3-(Benzyloxy)benzenethiol
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂OS |
| Molecular Weight | 216.30 g/mol |
| CAS Registry Number | 431878-96-5 |
| Physical State | Not specified in available data |
| IUPAC Name | 3-phenylmethoxybenzenethiol |
| InChI | InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
| InChIKey | ZXDKMWKLTPCOOG-UHFFFAOYSA-N |
These properties are critical for the identification, characterization, and application of the compound in pharmaceutical research and development processes .
Synthesis Methods
Traditional Synthesis Approaches
Prior art methods for synthesizing 3-(Benzyloxy)benzenethiol have presented several challenges, particularly regarding safety, efficiency, and scalability. One previously documented approach (JP2010018531) involved treating bis-(3-hydroxy phenyl) disulfide with benzyl chloride to obtain bis-(3-benzyloxy phenyl) disulfide, which was subsequently reduced to obtain 3-Benzyloxybenzenethiol .
This approach used 3-mercapto phenol as a starting material, which presented handling challenges at an industrial scale due to its uncomfortable and unhygienic nature. The traditional method also involved zinc metal reduction of the disulfide to produce the thiol .
Novel Process (Patent WO2012073249A1)
A more recent and efficient synthesis method has been developed, as described in patent WO2012073249A1. This novel process represents a significant improvement in terms of efficiency, safety, and economic viability.
Synthesis Pathway
The improved synthesis consists of the following key steps:
-
Diazotization of 3-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid
-
Hydrolysis of the resulting diazonium salt to obtain 3-hydroxybenzenesulfonic acid
-
Alkylation with benzyl halide in the presence of an alkali metal base
-
Treatment with a halogenating agent to produce 3-(benzyloxy)benzene-1-sulfonyl chloride
-
Reduction using zinc metal and acid to yield 3-(benzyloxy)benzenethiol
Reaction Conditions and Yields
Table 2: Reaction Conditions for Novel Synthesis Method
The patent highlights several advantages of this process, including:
-
Use of easily available raw materials
-
Simple operations and easy handling of materials and intermediates
-
An in situ process for preparing sodium 3-(benzyloxy)-benzenethiol that significantly improves yield
-
Reduction in the number of unit operations, making the process more economical
Applications in Pharmaceutical Development
Role as a Key Intermediate
3-(Benzyloxy)benzenethiol serves as a critical intermediate in the synthesis of immune suppressant drugs. Specifically, it's used in the preparation of 2-amino-2-[2-[4-(3-bezyloxyphenylthio)-2-chlorophenyl]-ethyl]-1,3-propanediol hydrochloride (Formula III in patent documentation), which is described as an effective immune suppressant .
The structural features of 3-(Benzyloxy)benzenethiol make it particularly valuable for introducing the benzyloxyphenylthio moiety into pharmaceutical compounds. The thiol group provides a reactive site for nucleophilic substitution reactions, while the benzyloxy group contributes specific steric and electronic properties that are important for biological activity.
Analytical Characterization
The identification and purity assessment of 3-(Benzyloxy)benzenethiol typically involve various analytical techniques, though specific analytical data is limited in the available search results. Based on standard practices for similar compounds, the following characterization methods would be applicable:
Spectroscopic Identification
Standard spectroscopic methods would include NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry. These techniques help confirm the structural features and purity of the synthesized compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume